[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid
Overview
Description
“[5-(3,5-dimethyl-1H-pyrazol-1-yl)-2H-tetrazol-2-yl]acetic acid” is a chemical compound with the empirical formula C7H10N2O2 . It is also known as (3,5-Dimethyl-1H-Pyrazol-1-yl)Acetic Acid .
Molecular Structure Analysis
The molecular weight of “this compound” is 154.17 . The structure of the compound includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms .Physical and Chemical Properties Analysis
“this compound” is a paste-like substance with a melting point of 186-192 °C .Scientific Research Applications
Chemical Structure and Conformational Analysis : A study explored the molecular and crystal structures of certain crystalline forms related to the compound . The research focused on the conformational isomerism and interactions within the structure, providing valuable information for understanding its chemical behavior (Foces-Foces et al., 1996).
Chemotherapeutic Potential : Novel silver complexes based on ester derivatives of Bis(pyrazol-1-yl)acetic acids, which are related to the compound of interest, have been found to have significant in vitro antitumor activity. These compounds were particularly effective against human small-cell lung carcinoma cells (Pellei et al., 2023).
Organometallic Chemistry : The synthesis and characterization of dimeric bis[dicarboxylatotetraorganodistannoxanes], where Bis(pyrazol-1-yl)acetic acid reacts with organotin derivatives, were explored. These derivatives showed certain cytotoxicities for Hela cells in vitro, indicating potential biomedical applications (Wen et al., 2005).
Coordination Chemistry : Studies have investigated the coordination architectures of lanthanum complexes using bifunctional 5-substituted tetrazolecarboxylate ligands. These complexes demonstrated ligand-centered luminescence, suggesting potential optical material applications (Shen et al., 2016).
Synthetic Chemistry : Research on the synthesis, characterization, and biological activity of various derivatives of 3,5-dimethyl-1H-pyrazole, which is structurally related to the compound of interest, has been conducted. These studies have contributed to the development of new synthetic methods and understanding of the chemical properties of these compounds (Amir & Kumar, 2005).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These are the causative agents of leishmaniasis and malaria respectively, both of which are devastating tropical diseases affecting millions of people worldwide .
Mode of Action
The compound interacts with its targets by inhibiting their growth and proliferation. For instance, it has been found to display superior antipromastigote activity, which is a stage in the life cycle of Leishmania . The compound’s interaction with its targets results in significant changes, including a decrease in the number of viable parasites .
Biochemical Pathways
It is known that pyrazole-bearing compounds, such as this one, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . These effects suggest that the compound likely interferes with essential biochemical pathways in the parasites, leading to their death.
Pharmacokinetics
The compound’s potent antileishmanial and antimalarial activities suggest that it has good bioavailability, allowing it to reach its targets effectively .
Result of Action
The result of the compound’s action is a significant reduction in the number of viable parasites. For instance, it has been found to be more active than standard drugs like miltefosine and amphotericin B deoxycholate in inhibiting the growth of Leishmania aethiopica . Similarly, it has shown promising results against Plasmodium berghei, with certain derivatives showing up to 90.4% suppression .
Properties
IUPAC Name |
2-[5-(3,5-dimethylpyrazol-1-yl)tetrazol-2-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6O2/c1-5-3-6(2)14(10-5)8-9-12-13(11-8)4-7(15)16/h3H,4H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOBJXRLELCZRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(N=N2)CC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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